1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
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Description
The compound “1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone” is a complex organic molecule. It is related to the class of compounds known as piperazines . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including as intermediates in the manufacture of several antidepressants .
Scientific Research Applications
Molecular Structure and Properties
- A study combining experimental and theoretical analysis focused on the molecular structure and vibrational spectra of a closely related compound, demonstrating its potential in understanding molecular properties and charge transfer mechanisms. The research also evaluated nonlinear optical properties, highlighting its applicability in material science (ShanaParveen et al., 2016).
Chemical Synthesis
- Research on the synthesis of related compounds, such as derivatives of 1,3,4-thiadiazol-2(3H)-one, shows the diverse chemical reactions and mechanisms that can be utilized in pharmaceutical and chemical industries (Tahtaci & Aydin, 2019).
Antimicrobial Activity
- The synthesis and evaluation of derivatives for antimicrobial activity underscore the potential of this compound in developing new pharmaceutical agents. Studies have shown activity against various microbial strains, indicating its significance in medicinal chemistry (Wanjari, 2020).
Biological Evaluation
- Investigations into the biological activities of similar compounds, like chalcones and acetyl pyrazoline derivatives containing furan nucleus, have been conducted to assess their potential as antitubercular agents. This research highlights the importance of such compounds in addressing global health challenges (Bhoot, Khunt, & Parekh, 2011).
Pharmacological Potential
- Studies on related structures, such as 1-aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones, have shown promise in the development of selective inhibitors for heme oxygenases. This illustrates the compound's potential in therapeutic applications and drug development (Roman et al., 2010).
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-9(18)11-4-7-14-13(8-11)15(19-17-14)10-2-5-12(16)6-3-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNWZMWERMSHRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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